3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16311924
Molecular Formula: C22H28N4O3S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N4O3S2 |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H28N4O3S2/c1-4-6-11-26-21(28)17(31-22(26)30)14-16-18(23-10-8-13-29-5-2)24-19-15(3)9-7-12-25(19)20(16)27/h7,9,12,14,23H,4-6,8,10-11,13H2,1-3H3/b17-14- |
| Standard InChI Key | NSMOKPGRFRPEFT-VKAVYKQESA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S |
Introduction
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines several structural elements, including a thiazolidine ring, a pyridopyrimidine moiety, and an ethoxypropylamino group. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 470 g/mol (estimated based on similar compounds).
Structural Features
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Thiazolidine Ring: This ring is a key component, contributing to the compound's biological activity.
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Pyridopyrimidine Moiety: This part of the molecule is known for its involvement in various pharmacological effects.
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Ethoxypropylamino Group: Adds versatility to the compound's interactions with biological targets.
Synthesis and Preparation
The synthesis of this compound involves multiple steps, typically starting with the formation of the thiazolidine ring, followed by the introduction of the pyridopyrimidine moiety through nucleophilic substitution or cyclization reactions. Protecting groups may be used to prevent unwanted side reactions. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and pH, to ensure high purity and yield.
Mechanism of Action
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, potentially leading to various therapeutic effects. Further research is needed to fully elucidate these pathways.
Potential Applications
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Medicinal Chemistry: The compound's unique structure suggests potential applications in drug development targeting specific diseases or biological pathways.
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Pharmacological Studies: Its biological activity positions it as a candidate for further pharmacological studies to explore its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Ethoxypropylamino group | |
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one | Not specified | Tetrahydro-2-furanylmethylamino group |
| 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Sec-butyl and ethylpiperazinyl groups |
Safety and Handling
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Skin and Eye Irritation: Similar compounds have been reported to cause skin and eye irritation, suggesting caution in handling.
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Storage and Disposal: Should be stored in a well-ventilated area and disposed of according to chemical waste guidelines.
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